N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and acids . For example, N-(2-Aminoethyl)acrylamide hydrochloride can be synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water at room temperature .

Molecular Structure Analysis

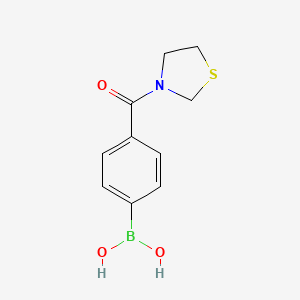

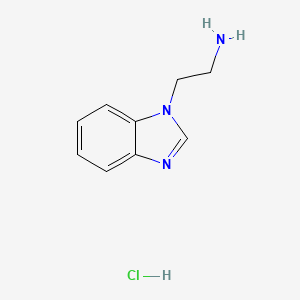

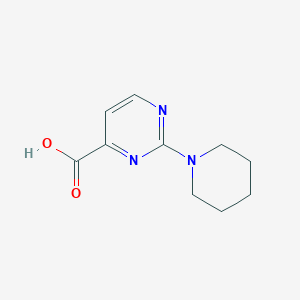

The molecular structure of a compound like “N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride” would likely involve a benzene ring (a hexagonal ring of carbon atoms) with attached methyl (CH3), sulfonamide (SO2NH2), and aminoethyl (NHCH2CH2) groups .

Chemical Reactions Analysis

Compounds with similar structures can participate in a variety of chemical reactions. For example, maleimide compounds are known for their reactivity and are often used in bioconjugation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, N-(2-Aminoethyl)acrylamide hydrochloride has a molecular weight of 150.61 g/mol and can form hydrogen bonds .

Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride and its analogs have been identified as a novel series of endothelin-A (ETA) selective antagonists. For example, biphenylsulfonamides have shown improved ETA binding affinity and functional activity in pharmacological studies. These compounds have demonstrated the ability to inhibit the pressor effect caused by endothelin-1 infusion in rats and monkeys, indicating potential applications in cardiovascular research and drug development (Murugesan et al., 1998).

Antitumor Sulfonamides

Compounds from sulfonamide-focused libraries, including N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride derivatives, have been evaluated for their antitumor properties. These compounds have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in treating various cancers. Their efficacy in disrupting tubulin polymerization and causing cell cycle arrest in cancer cell lines highlights their potential as oncolytic agents (Owa et al., 2002).

Anti Microbial Activity

Derivatives of N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride have also been explored for their antimicrobial properties. Research into novel heterocyclic compounds containing the sulfamido moiety has shown these derivatives to possess antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Nunna et al., 2014).

Computational and Structural Analysis

The structural and electronic properties of N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide hydrochloride derivatives have been extensively studied. Computational analyses, including density functional theory (DFT) calculations, have provided insights into their spectral data, molecular interactions, and reactivity descriptors. Such studies are crucial for understanding the molecular basis of their biological activity and for designing compounds with optimized properties (Murthy et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIUJEFJHNOOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.